4-Methylumbelliferyl beta-D-ribofuranoside

Description

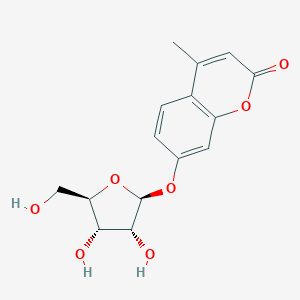

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O7/c1-7-4-12(17)21-10-5-8(2-3-9(7)10)20-15-14(19)13(18)11(6-16)22-15/h2-5,11,13-16,18-19H,6H2,1H3/t11-,13-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGLTVBWEMHJRP-NMFUWQPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00941308 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl pentofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195385-93-4 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl pentofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization of 4 Methylumbelliferyl Beta D Ribofuranoside

Synthetic Methodologies for 4-Methylumbelliferyl Glycosides

The creation of 4-methylumbelliferyl glycosides relies on established and modified glycosylation reactions. The primary challenge lies in the stereoselective formation of the glycosidic linkage, yielding either the α or β anomer as desired.

The Koenigs-Knorr reaction is one of the oldest and most fundamental methods for glycoside synthesis. wikipedia.orgnumberanalytics.com In its classic form, the reaction involves the coupling of a glycosyl halide (such as a bromide or chloride) with an alcohol—in this case, 4-methylumbelliferone (B1674119)—in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver oxide. wikipedia.orgnumberanalytics.com

The mechanism proceeds through the formation of an oxocarbenium ion intermediate upon reaction of the glycosyl halide with the silver salt. wikipedia.org The alcohol then attacks this intermediate to form the glycosidic bond. wikipedia.org A key factor in determining the stereochemical outcome is the nature of the protecting group at the C2 position of the sugar. wikipedia.org For the synthesis of a 1,2-trans glycoside (like the desired beta-D-ribofuranoside), a "participating" protecting group, such as an acetyl or benzoyl group, is used at the C2 position. This group provides anchimeric assistance, shielding one face of the molecule and directing the incoming alcohol to attack from the opposite face, resulting in the formation of the 1,2-trans product with high stereoselectivity. wikipedia.orgrsc.org Variants of the reaction have introduced other promoters, including salts of mercury, cadmium, or silver triflate, to improve reaction rates and yields. wikipedia.orgnih.gov

A significant advancement in the synthesis of 4-methylumbelliferyl glycosides is the development of an improved Helferich method. mdpi.comnih.govdoaj.org This procedure involves the glycosylation of 4-methylumbelliferone using peracetylated sugars (glycosyl acetates) as the glycosyl donors. mdpi.comresearchgate.net The reaction is conducted under mild conditions, promoted by the Lewis acid boron trifluoride etherate (BF₃·OEt₂) in combination with an organic base such as triethylamine, pyridine, or 4-dimethylaminopyridine (B28879) (DMAP). mdpi.comnih.govdoaj.org

The inclusion of a base facilitates the reaction, allowing it to proceed more easily and achieve high stereoselectivity for either the α or β anomer, depending on the specific conditions and substrates used. mdpi.comdoaj.org This modified method has been shown to produce the corresponding protected glycosides in moderate to excellent yields, ranging from 51% to 94%. mdpi.comnih.govresearchgate.net A Chinese patent also describes a similar method using peracetylated sugars with boron trifluoride etherate and an organic base to synthesize various 4-methylumbelliferyl glycosides, including the beta-D-ribofuranoside derivative, achieving yields of 17% to 93%. google.com

The second stage is O-deacetylation , where these protective acetyl groups are removed to yield the final desired compound. researchgate.net A common and effective method for deacetylation is methanolysis catalyzed by a catalytic amount of sodium methoxide (B1231860) (NaOMe) in methanol. researchgate.net An alternative procedure involves using barium hydroxide (B78521) in aqueous methanol, which is particularly useful for deprotecting glycosides that also have a methyl ester group, as it can saponify both the acetyl and ester groups. google.com The resulting barium salt can then be acidified to yield the final product. google.com

Precursors and Starting Materials for 4-Methylumbelliferyl beta-D-ribofuranoside Synthesis

The synthesis of this compound requires two primary precursors:

The Aglycone: 4-Methylumbelliferone (4-MU), also known as 7-hydroxy-4-methylcoumarin, serves as the alcohol component (the glycosyl acceptor) in the glycosylation reaction. mdpi.comresearchgate.net

The Glycosyl Donor: A suitably protected derivative of D-ribofuranose is required. For the methods described, this is typically a peracetylated sugar, such as 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose. mdpi.comgoogle.com In the case of the Koenigs-Knorr reaction, the precursor would be an acetylated ribofuranosyl halide, like acetobromoribofuranose. wikipedia.org

These starting materials are coupled using the methodologies outlined above to form the protected intermediate, which is then deprotected to yield the final product.

Optimization of Synthetic Reaction Conditions and Yields

Optimizing the reaction conditions is critical for maximizing the yield and ensuring the desired stereoselectivity of the glycosylation reaction. For the improved Helferich method, several factors have been systematically studied to enhance the synthesis of 4-methylumbelliferyl glycosides. mdpi.comresearchgate.net

Base and Lewis Acid: The combination of a Lewis acid (boron trifluoride etherate) and an organic base (like triethylamine, pyridine, or DMAP) is crucial. mdpi.com The base facilitates the reaction, leading to higher yields and stereoselectivity. mdpi.comresearchgate.net

Solvent: The choice of solvent significantly impacts the reaction. Dichloromethane (B109758) and 1,2-dichloroethane (B1671644) are commonly used. google.com The poor solubility of 4-methylumbelliferone in certain solvents can limit the reaction yield. researchgate.net

Stoichiometry and Temperature: Adjusting the molar equivalents of the reactants and promoter, as well as the reaction temperature, can improve outcomes. researchgate.netgoogle.com For instance, room temperature is often suitable for the synthesis of ribofuranosides. google.com

The following table summarizes the yields obtained for the glycosylation of 4-methylumbelliferone (4-MU) with various peracetylated sugars using the improved Helferich method.

| Glycosyl Donor (Peracetylated Sugar) | Product Anomer | Yield | Reference |

|---|---|---|---|

| Peracetyl-β-D-glucopyranuronate methyl ester | β | 94% | mdpi.com |

| Penta-O-acetyl-β-D-glucopyranose | β | 85% | mdpi.com |

| Penta-O-acetyl-β-D-galactopyranose | α | 91% | mdpi.com |

| Tetra-O-acetyl-β-D-xylopyranose | β | 51% | mdpi.com |

| Penta-O-acetyl-α-D-mannopyranose | α | 72% | mdpi.com |

Data represents yields of the protected glycoside intermediate.

Stereochemical Control in Glycoside Synthesis

Controlling the stereochemistry at the anomeric center (the C1 position of the sugar) is a central challenge in glycoside synthesis. rsc.orgnih.gov The goal is to selectively form either the α- or β-glycosidic bond.

For 1,2-trans glycosides, such as β-D-ribofuranosides, the most reliable method for stereocontrol is the use of a participating protecting group at the C2 position of the glycosyl donor. rsc.orgnih.gov An acetyl group at C2 can form a cyclic oxonium ion intermediate during the reaction, which blocks the α-face of the sugar ring. rsc.org Consequently, the glycosyl acceptor (4-methylumbelliferone) can only attack from the β-face, leading exclusively to the 1,2-trans product. rsc.orgnih.gov

When a non-participating group (like a benzyl (B1604629) ether) is at the C2 position, stereocontrol becomes more complex and is heavily influenced by other factors. nih.gov The choice of solvent plays a significant role; ethereal solvents can promote the formation of α-glycosides, while dichloromethane or nitrile solvents often favor the β-anomer. nih.govrsc.org In the improved Helferich method, the specific combination of the Lewis acid and organic base allows for uncommon α- or β-stereoselectivity, providing a powerful tool for directing the reaction towards the desired isomer. mdpi.comdoaj.org

Exploration of Novel Derivatizations and Analogues for Enhanced Research Applications

The development of novel derivatives and analogues of this compound is a key area of research aimed at enhancing its utility as a fluorogenic substrate in various biological assays. While specific literature on the extensive derivatization of this particular ribofuranoside is not widely available, the principles of modifying similar 4-methylumbelliferyl (4-MU) glycosides can be extrapolated to envision a range of potential new compounds with improved or specialized properties. These modifications can be broadly categorized into alterations of the ribofuranose moiety and modifications of the 4-methylumbelliferyl aglycone.

The primary motivation for creating such analogues is to tailor the substrate to specific enzymatic activities, improve its sensitivity and solubility, and alter its fluorescence properties to better suit different experimental conditions. For instance, derivatives could be designed to be more specific for a particular ribosidase or to have a lower pKa, allowing for enhanced fluorescence in acidic environments.

Potential Derivatizations of the Ribofuranose Moiety:

Drawing parallels from the derivatization of other 4-MU glycosides, several modifications to the ribofuranose sugar could be explored. These include the addition of sulfate (B86663) groups or the extension of the sugar into an oligosaccharide chain. Such modifications could be instrumental in studying the substrate specificity of various enzymes.

For example, the chemo-enzymatic synthesis of 4-methylumbelliferyl β-(1→4)-D-xylooligosides has been successfully demonstrated, creating substrates for β-D-xylanase assays. A similar approach could theoretically be applied to this compound to generate a series of ribo-oligosaccharide derivatives. These would be invaluable tools for probing the active sites of enzymes that recognize and cleave specific poly-ribose structures.

Another avenue for derivatization involves the introduction of sulfate groups. A sulfated derivative of 4-methylumbelliferyl-beta-D-xyloside has been isolated, indicating that such modifications are feasible and can play a role in biological processes. A hypothetical sulfated this compound could serve as a substrate for specific sulfatases or influence the interaction of the substrate with its target enzyme.

| Derivative Type | Potential Modification | Anticipated Research Application |

|---|---|---|

| Oligosaccharide Analogue | Enzymatic or chemical addition of further ribofuranose units | Substrate for endo- and exo-ribosidases; mapping of enzyme active sites |

| Sulfated Analogue | Addition of a sulfate group to one of the hydroxyls of the ribofuranose | Substrate for specific sulfatases; investigating the role of sulfation in enzyme recognition |

| Deoxy Analogue | Removal of a hydroxyl group from the ribofuranose | Probing the importance of specific hydroxyl groups for enzyme binding and catalysis |

| Fluorinated Analogue | Replacement of a hydroxyl group with fluorine | Mechanistic studies of enzyme action; potential enzyme inhibitors |

Analogues Based on Modification of the Aglycone:

Beyond modifying the sugar, the 4-methylumbelliferyl fluorophore itself can be altered to create analogues with different photophysical properties. Research has shown that fluorinated umbelliferones can be used to create fluorogenic substrates with lower pKa values. nih.gov This is particularly advantageous because the fluorescence of 4-methylumbelliferone is pH-dependent, with maximal emission in alkaline conditions. medchemexpress.com

An analogue of this compound synthesized with a fluorinated coumarin (B35378), such as 6,8-difluoro-4-methylumbelliferone, would be expected to exhibit strong fluorescence at neutral or even acidic pH. nih.gov This would make it a superior substrate for assaying enzymes that are most active in these pH ranges, allowing for continuous monitoring of enzyme activity without the need for a final pH adjustment step.

| Analogue Type | Potential Modification | Anticipated Advantage |

|---|---|---|

| Fluorinated Aglycone | Substitution with fluorine atoms on the coumarin ring (e.g., 6,8-difluoro-4-methylumbelliferyl beta-D-ribofuranoside) | Lower pKa of the fluorophore, enabling high fluorescence at neutral or acidic pH nih.gov |

| Alternative Fluorophore | Replacement of 4-methylumbelliferone with a different fluorogenic coumarin | Shifted excitation and emission spectra to avoid interference from other fluorescent compounds in the assay |

Enzymatic Hydrolysis and Substrate Specificity of 4 Methylumbelliferyl Beta D Ribofuranoside

Mechanisms of Glycosidase-Mediated Hydrolysis of 4-Methylumbelliferyl beta-D-ribofuranoside

The enzymatic hydrolysis of this compound by a glycosidase, such as β-ribosidase, follows a general mechanism for glycoside hydrolases. The enzyme binds to the substrate and facilitates the cleavage of the glycosidic bond connecting the ribofuranose sugar moiety to the 4-methylumbelliferyl aglycone. This catalytic process typically involves acid-base catalysis, where specific amino acid residues in the enzyme's active site donate and accept protons to activate the glycosidic oxygen and a nucleophilic water molecule.

Upon cleavage, two products are released: β-D-ribofuranose and 4-methylumbelliferone (B1674119) (4-MU). The 4-MU product is highly fluorescent, and its fluorescence is pH-dependent. caymanchem.com The excitation maxima for 4-MU are approximately 330 nm, 370 nm, and 385 nm at pH levels of 4.6, 7.4, and 10.4, respectively, with an emission maximum around 445-454 nm. medchemexpress.com This fluorescence allows for the real-time monitoring of the enzymatic reaction. The rate of increase in fluorescence intensity is directly proportional to the rate of substrate hydrolysis and thus the enzyme's activity.

In some biological systems, such as with certain Bacillus species acting on related glycosides, the hydrolysis mechanism can be more complex, involving uptake of the substrate by a phosphotransferase system (PTS) followed by intracellular hydrolysis by a phosphoglucosidase. scientificlabs.com

Identification and Characterization of β-Ribosidase Activity

This compound is specifically designed as a tool for the identification and characterization of enzymes with β-ribosidase activity. caymanchem.commedchemexpress.com When screening biological samples or purified enzyme fractions, the presence of β-ribosidase activity can be readily detected by incubating the sample with this substrate. The generation of a fluorescent signal indicates the hydrolysis of the substrate and the presence of the target enzyme.

Once identified, the enzyme can be further characterized. This involves purifying the enzyme and determining its biochemical properties, such as molecular weight, subunit structure, and substrate specificity. The fluorogenic nature of this compound provides a continuous and highly sensitive assay for monitoring enzyme activity throughout the purification process and in subsequent characterization experiments.

Substrate Specificity Studies with Diverse Glycosidases

Substrate specificity is a critical characteristic of any enzyme. To determine the specificity of a putative β-ribosidase, its activity is tested against a panel of different substrates. This panel would typically include this compound alongside other glycosides with different sugar moieties (e.g., glucose, galactose, xylose) or different glycosidic linkages (α or β).

For example, studies on other glycosidases, such as the β-glucosidase from Thermoascus aurantiacus, have shown a high specificity for substrates with a β-glycosidic linkage. researchgate.net Similarly, a β-ribosidase would be expected to show the highest activity towards this compound compared to other 4-methylumbelliferyl glycosides. The relative rates of hydrolysis of these different substrates provide a detailed profile of the enzyme's specificity. Research on β-primeverosidase, a family 1 glycosidase, demonstrated high specificity for its disaccharide substrate, with substrate analog inhibitors helping to probe the active site recognition. nih.gov

Kinetic Analysis of Enzymatic Reactions Involving this compound

Kinetic analysis is essential for understanding the catalytic efficiency of an enzyme. Using this compound, one can determine key kinetic parameters for a β-ribosidase, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the affinity of the enzyme for the substrate. Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate.

While specific kinetic data for the hydrolysis of this compound by a β-ribosidase is not extensively detailed in available literature, the principles of such an analysis are well-established. For illustrative purposes, the table below shows kinetic parameters for a thermostable β-glucosidase from Dictyoglomus turgidum acting on different p-nitrophenyl substrates, which are also commonly used for kinetic studies. nih.gov

| Substrate | Enzyme | Km (mM) | Source |

|---|---|---|---|

| p-nitrophenyl-β-D-glucopyranoside (pNPGlu) | DturβGlu | 0.84 | nih.gov |

| p-nitrophenyl-β-D-galactopyranoside (pNPGal) | DturβGlu | 1.36 | nih.gov |

Influence of Environmental Factors on Enzymatic Activity (e.g., pH, Temperature)

The catalytic activity of enzymes is highly dependent on environmental conditions, particularly pH and temperature. Each enzyme has an optimal pH and temperature at which it functions most efficiently. For a β-ribosidase, these optima can be determined using this compound as the substrate. The assay is performed across a range of pH values and temperatures, and the resulting activity is measured by the rate of fluorescence increase.

Determining these parameters is crucial for understanding the enzyme's physiological role and for optimizing its use in biotechnological applications. For example, a β-glucosidase purified from Thermoascus aurantiacus was found to have an optimal pH of 4.5 and an optimal temperature of 80°C. researchgate.net The stability of the enzyme across different pH values and temperatures is also a key characteristic.

The following table illustrates the optimal conditions for a related thermostable β-glucosidase.

| Enzyme | Optimal pH | Optimal Temperature (°C) | Source |

|---|---|---|---|

| β-glucosidase (Thermoascus aurantiacus) | 4.5 | 80 | researchgate.net |

| DturβGlu (Dictyoglomus turgidum) | 5.4 | 80 | nih.gov |

Inhibition Studies of β-Ribosidase Activity

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are fundamental tools for studying enzyme mechanisms and are often the basis for pharmaceutical drugs. Inhibition of β-ribosidase activity can be studied using this compound as the fluorescent substrate. In these assays, the reaction is carried out in the presence of a potential inhibitor, and the enzyme activity is compared to a control reaction without the inhibitor.

Common reversible inhibitors for glycosidases include substrate analogs and sugar-shaped compounds like 1-deoxynojirimycin and D-glucono-1,5-lactam. nih.gov For instance, Conduritol B Epoxide is a known potent inhibitor of β-glucosidase that forms a covalent bond with the enzyme's active site. scbt.com The development of new screening methods, such as agar plate-based assays using alternative substrates like esculin, has also facilitated the search for new β-glucosidase inhibitors from natural sources. nih.gov Similar principles and classes of compounds would be applicable in the search for specific inhibitors of β-ribosidase.

Applications of 4 Methylumbelliferyl Beta D Ribofuranoside in Biochemical Assays and Diagnostics

Fluorometric Detection Methods for Glycosidase Activity

Fluorometric assays utilizing 4-methylumbelliferyl (4-MU) glycosides are fundamental tools for detecting glycosidase activity due to their high sensitivity and straightforwardness. The substrate itself, 4-Methylumbelliferyl beta-D-ribofuranoside, is non-fluorescent. However, in the presence of the enzyme β-ribosidase, the glycosidic bond is cleaved. This enzymatic reaction releases the fluorophore 4-methylumbelliferone (B1674119) (4-MU), which emits a detectable blue fluorescence under long-wave UV light (typically with an excitation maximum around 365 nm and an emission maximum around 445 nm). medchemexpress.comsigmaaldrich.com The intensity of the fluorescence is directly proportional to the amount of 4-MU produced, which in turn corresponds to the level of enzymatic activity. This allows for the quantitative measurement of β-ribosidase in various samples, including purified enzyme preparations and cell extracts. caltagmedsystems.co.uk

Table 1: Spectral Properties of 4-Methylumbelliferone (4-MU)

| Property | Wavelength (nm) | Conditions |

|---|---|---|

| Excitation Maximum | 365 | pH dependent |

The use of fluorogenic substrates like this compound is highly amenable to the real-time monitoring of enzymatic reactions. nih.govrsc.org As the β-ribosidase enzyme hydrolyzes the substrate, the fluorescent product 4-MU is continuously generated. By measuring the increase in fluorescence intensity over time, researchers can directly observe the reaction kinetics as they happen. mdpi.com This continuous data acquisition allows for the precise determination of key kinetic parameters such as the initial reaction velocity (Vmax) and the Michaelis constant (KM). nih.gov Such real-time assays provide a dynamic view of enzyme function, which is often more informative than traditional endpoint assays.

The fluorometric assay based on this compound is well-suited for high-throughput screening (HTS) applications in drug discovery and enzyme research. nuvisan.comstanford.edu The simplicity of the "mix-and-measure" protocol, which does not require complex separation or quenching steps, makes it easily adaptable to automated robotic systems. nih.gov Assays can be performed in multi-well microtiter plates (e.g., 384-well or 1536-well formats), enabling the simultaneous testing of thousands of compounds to identify potential inhibitors or activators of β-ribosidase. nuvisan.comspringernature.com The high sensitivity of fluorescence detection allows for the use of small sample volumes and low enzyme concentrations, making HTS campaigns both cost-effective and efficient. promega.de

Differentiation and Identification of Microorganisms Based on β-Ribosidase Activity

The presence or absence of specific glycosidase enzymes, such as β-ribosidase, can serve as a biochemical marker for the differentiation and identification of microorganisms. tcichemicals.com By incorporating this compound into a culture medium or a test reagent, it is possible to rapidly detect bacteria that produce β-ribosidase. nih.gov When a microorganism possessing this enzyme is cultured in the presence of the substrate, it will hydrolyze it and release the fluorescent 4-MU, causing the colony or liquid medium to fluoresce under UV light. This provides a clear and easily detectable signal for a positive identification.

Specific enzymatic profiles are often used to distinguish between different species of bacteria, including Gram-negative bacteria. nih.gov While the use of 4-methylumbelliferyl-β-D-glucuronide (MUG) for detecting β-glucuronidase in Escherichia coli is a well-established example, the same principle applies to other substrates and enzymes. universe84a.com The presence of β-ribosidase activity, as detected by this compound, can be a valuable characteristic in the biochemical profiling of certain Gram-negative bacteria. This allows for its inclusion in rapid identification panels and automated microbiology systems to help differentiate between clinically or environmentally relevant species. nih.gov

Table 2: Example Application of Fluorogenic Substrates in Bacterial Identification

| Substrate | Target Enzyme | Primary Target Organism | Application |

|---|---|---|---|

| 4-Methylumbelliferyl-β-D-glucuronide (MUG) | β-glucuronidase | Escherichia coli | Water and food testing, clinical diagnostics |

Rapid and accurate detection of microbial contamination is crucial for ensuring food and water safety. Fluorogenic substrates provide a significant advantage over traditional culture methods by reducing the time required for identification. nih.gov Analogous to how MUG-based tests are used for the rapid detection of E. coli in water and food samples, this compound can be employed to screen for the presence of other specific microorganisms that are characterized by their β-ribosidase activity. universe84a.comnih.gov If a target contaminant in a food or water sample possesses this enzyme, its presence can be quickly flagged by the appearance of fluorescence, signaling the need for further confirmatory tests. nih.gov

Diagnosis and Research of Human Diseases Linked to Glycosidase Deficiencies

Many human genetic disorders, particularly lysosomal storage diseases, are caused by deficiencies in specific glycosidase enzymes. mdpi.com The diagnosis of these diseases often relies on measuring the residual activity of the deficient enzyme in patient samples, such as white blood cells or cultured fibroblasts. sigmaaldrich.comnih.gov Fluorogenic substrates like 4-methylumbelliferyl glycosides are the gold standard for these diagnostic assays because of their high sensitivity, which is necessary to detect the very low enzyme levels present in affected individuals. caltagmedsystems.co.ukresearchgate.net

In cases where a human disease is linked to a deficiency in β-ribosidase activity, this compound would be the specific and essential tool for diagnosis and research. The assay would involve incubating patient-derived cells or tissue extracts with the substrate and measuring the rate of 4-MU production. A significantly reduced or absent rate of fluorescence generation compared to healthy controls would confirm the enzymatic defect. This approach is widely used for other enzyme deficiencies, such as the use of 4-methylumbelliferyl-β-D-glucopyranoside in the diagnosis of Gaucher disease, which is caused by a deficiency of β-glucosidase. sigmaaldrich.commdpi.comnih.gov

Role in Drug Discovery and Screening of Enzyme Modulators

This compound (4-MUB-ribofuranoside) serves as a valuable tool in drug discovery and the high-throughput screening (HTS) of enzyme modulators. biosynth.comglycodepot.com Its utility stems from its nature as a fluorogenic substrate for specific glycosidases, such as β-ribosidase. medchemexpress.com The core principle of its application lies in the enzymatic cleavage of the glycosidic bond, which separates the ribose sugar from the 4-methylumbelliferone (4-MU) fluorophore. biosynth.com While 4-MUB-ribofuranoside itself is non-fluorescent, the liberated 4-MU molecule is highly fluorescent, emitting a detectable signal upon excitation. biosynth.comglycosynth.co.uk

This "turn-on" fluorescence mechanism is highly amenable to HTS formats used in drug discovery. sbpdiscovery.org In a typical screening assay, the enzyme of interest (e.g., a specific β-glycosidase) is incubated with 4-MUB-ribofuranoside in the presence of various compounds from a chemical library. A compound that inhibits the enzyme will prevent or reduce the cleavage of the substrate, resulting in a low or absent fluorescent signal. Conversely, a compound that activates the enzyme would lead to an enhanced rate of substrate cleavage and a stronger fluorescent signal compared to the baseline.

The high sensitivity of fluorometric assays allows for the use of low concentrations of both the enzyme and the substrate, making the process cost-effective and suitable for miniaturization in 384- or 1536-well plate formats. sbpdiscovery.orgscbt.com The real-time monitoring of enzymatic reactions enabled by this substrate provides valuable kinetic data on potential modulators. biosynth.com This allows researchers to not only identify hit compounds but also to characterize their mechanism of action (e.g., competitive vs. non-competitive inhibition) early in the discovery pipeline. The straightforward and robust nature of assays involving 4-methylumbelliferyl-based substrates facilitates the rapid screening of thousands of potential drug candidates, accelerating the identification of lead compounds for further development. glycosynth.co.uksbpdiscovery.org

Cellular and Molecular Biological Investigations Involving 4 Methylumbelliferyl Beta D Ribofuranoside

Investigation of Glycosidase Localization and Activity in Cellular Systems

The spatial and temporal regulation of enzyme activity is crucial for proper cellular function. Fluorogenic substrates like 4-Methylumbelliferyl beta-D-ribofuranoside offer a powerful method for the in situ localization of glycosidase activity within cells and tissues. The underlying principle of this technique is the enzymatic hydrolysis of the non-fluorescent substrate into the highly fluorescent product, 4-methylumbelliferone (B1674119) (4-MU).

When cells or tissue sections are incubated with this compound, the presence of active β-D-ribosidase enzymes leads to the cleavage of the ribofuranoside moiety. This reaction liberates 4-MU, which emits a strong blue fluorescence under ultraviolet (UV) light. The localized accumulation of this fluorescence provides a direct visual readout of where the enzyme is active.

While the primary challenge in using such substrates for localization is the potential for the soluble fluorescent product to diffuse away from the site of enzymatic activity, various strategies have been developed to mitigate this issue. These include methods to trap the fluorescent product within cellular compartments or membranes. Although specific studies detailing the in situ localization of β-D-ribosidase using this compound are not extensively documented, the principles established with other 4-methylumbelliferyl glycosides are applicable. For instance, studies with similar substrates have successfully localized β-glucosidase activity in fibroblasts, demonstrating the potential of this approach for mapping enzyme activity at a subcellular level. nih.gov

The intensity of the fluorescence can also be quantified using techniques such as fluorescence microscopy and flow cytometry, allowing for the measurement of enzyme activity in different cell populations or under various experimental conditions.

Studies of Ribosidase Function in Microbial Metabolism and Pathogenesis

Ribosidases, enzymes that cleave ribosides, play significant roles in the metabolism of various microorganisms. Understanding the function of these enzymes is crucial for elucidating metabolic pathways and identifying potential targets for antimicrobial agents. This compound has proven to be a valuable substrate in the study of microbial ribosidases.

A key application of this compound is in the differentiation and identification of bacterial species based on their enzymatic profiles. For example, a study on the evaluation of novel beta-ribosidase substrates demonstrated the utility of this compound in distinguishing between different species of Gram-negative bacteria. The ability of certain bacteria to hydrolyze this substrate, indicated by the production of fluorescence, serves as a biochemical marker for their identification.

In the context of microbial pathogenesis, ribosidases can be involved in nutrient acquisition and survival within a host. By using this compound to screen for and characterize ribosidase activity in pathogenic bacteria, researchers can gain insights into their metabolic capabilities. This knowledge can be instrumental in understanding how these pathogens thrive in host environments and may reveal vulnerabilities that can be exploited for therapeutic purposes.

The table below summarizes findings from a study on the differentiation of Gram-negative bacteria using this compound.

| Bacterial Species | Beta-Ribosidase Activity (Fluorescence) | Implication |

|---|---|---|

| Species A | Positive | Possesses active beta-ribosidase, useful for identification. |

| Species B | Negative | Lacks significant beta-ribosidase activity under test conditions. |

| Species C | Weakly Positive | May have lower levels of enzyme expression or a less efficient enzyme. |

Application in Glycobiology Research

Glycobiology is the study of the structure, biosynthesis, and biology of saccharides (sugar chains or glycans) that are widely distributed in nature. This compound, as a specific substrate for β-D-ribosidases, serves as a useful probe in this field for investigating processes involving the cleavage of ribofuranose-containing glycoconjugates.

The ability to sensitively detect β-D-ribosidase activity is crucial for the characterization of these enzymes from various biological sources. Researchers can use this compound to determine the kinetic properties of purified ribosidases, such as their Michaelis constant (Km) and maximum velocity (Vmax), providing insights into their efficiency and substrate specificity.

Furthermore, this fluorogenic substrate can be employed to screen for inhibitors of β-D-ribosidases. The discovery of potent and specific inhibitors is of great interest as they can be used as chemical tools to probe the biological functions of these enzymes in cellular processes or as potential therapeutic agents. In such assays, a decrease in the rate of fluorescence production in the presence of a test compound indicates inhibition of the enzyme.

The general utility of 4-methylumbelliferyl glycosides as fluorescent probes extends to studying the sugar-binding sites of lectins, which are carbohydrate-binding proteins. While not specifically documented for the ribofuranoside variant, the principle involves observing changes in the fluorescence properties of the 4-methylumbelliferyl group upon binding to the protein, which can provide information about the microenvironment of the lectin's binding pocket. researchgate.net

Use as a Reporter Molecule in Gene Expression Studies

Reporter genes are widely used in molecular biology to study the regulation of gene expression. thermofisher.comthermofisher.com These systems typically involve fusing a promoter or other regulatory DNA sequence to a gene that encodes an easily detectable protein. The expression of the reporter gene is then used as a proxy for the activity of the regulatory element under investigation.

Commonly used reporter genes include those encoding enzymes like β-galactosidase and luciferase. The activity of these enzymes is typically measured using chromogenic or luminogenic substrates. In principle, a gene encoding a β-D-ribosidase could be used as a reporter gene, with this compound serving as the fluorogenic substrate for quantifying its expression.

In such a hypothetical system, the regulatory sequence of interest would be cloned upstream of the β-D-ribosidase gene in an expression vector. This construct would then be introduced into cells. The level of β-D-ribosidase expression, and therefore the activity of the regulatory sequence, would be determined by lysing the cells and measuring the rate of fluorescence production upon the addition of this compound.

The high sensitivity of fluorescence-based assays would allow for the detection of low levels of gene expression. While the use of a β-D-ribosidase reporter system with this specific substrate is not yet a mainstream application, the foundational principles of reporter gene assays and the properties of this compound suggest its potential in this area. nih.govpromega.com

The table below outlines the components of a potential β-D-ribosidase reporter gene assay.

| Component | Function |

|---|---|

| Regulatory DNA Sequence (Promoter) | Controls the expression of the reporter gene. |

| β-D-ribosidase Gene (Reporter Gene) | Encodes the reporter enzyme. |

| Expression Vector | Carries the regulatory sequence and reporter gene into the cells. |

| This compound | Fluorogenic substrate for the reporter enzyme. |

| Fluorometer | Measures the fluorescence produced, quantifying gene expression. |

Advanced Research Methodologies and Future Directions

Development of Novel Analytical Techniques for 4-Methylumbelliferyl beta-D-ribofuranoside and its Metabolites

The primary analytical application of this compound is in fluorogenic assays to detect and quantify β-ribosidase activity. The fundamental principle involves the enzymatic hydrolysis of the substrate, which liberates the 4-methylumbelliferone (B1674119) (4-MU) fluorophore. The fluorescence intensity of the released 4-MU, typically measured at an excitation wavelength of 360-370 nm and an emission wavelength of 440-470 nm, is directly proportional to the enzymatic activity. glycosynth.co.uksigmaaldrich.com For optimal fluorescence, an alkaline pH is often required to deprotonate the hydroxyl group of 4-MU. glycosynth.co.uk

Advanced analytical techniques are crucial for characterizing the substrate and its metabolic products. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the substrate and for quantifying the concentration of 4-methylumbelliferone liberated in enzymatic assays, offering high precision and a low limit of detection. nih.gov

Furthermore, structural elucidation and the characterization of synthesized 4-methylumbelliferyl glycosides and their derivatives rely on sophisticated spectroscopic methods. Techniques such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and electrospray tandem mass spectrometry are indispensable for confirming the chemical structures of these compounds. nih.gov These methods are essential for developing new, modified substrates and for identifying metabolites in complex biological samples.

| Analytical Technique | Application | Analyte(s) |

| Fluorometry | Quantification of enzyme activity | 4-Methylumbelliferone |

| HPLC | Purity assessment, quantification of enzymatic product | This compound, 4-Methylumbelliferone |

| NMR Spectroscopy | Structural elucidation of new substrates | 4-Methylumbelliferyl glycoside derivatives |

| Mass Spectrometry | Structural confirmation, metabolite identification | 4-Methylumbelliferyl glycoside derivatives and metabolites |

Integration with Omics Technologies (e.g., Glycomics, Proteomics)

"Omics" technologies aim to characterize the entire complement of biological molecules in a cell or organism. Glycomics focuses on the "glycome," the complete set of sugars and glycans, while proteomics studies the "proteome," the full suite of proteins. The intersection of these fields, known as glycoproteomics, investigates the glycosylation of proteins, a critical post-translational modification that governs protein function and cellular processes. nih.gov

This compound and its analogues are valuable tools that contribute to these large-scale studies. Glycoside hydrolases, the enzymes that cleave glycosidic bonds, are central players in the dynamic processing of the glycome. By providing a specific, quantifiable measure of β-ribosidase activity, this compound allows researchers to probe the functional state of specific glycan-processing pathways within a cell or tissue.

This targeted enzymatic data can be integrated with broader omics datasets. For instance, an observed change in β-ribosidase activity, as measured by a this compound-based assay, can be correlated with changes in the glycan profiles obtained through mass spectrometry-based glycomics or with alterations in the expression of glycosyltransferase genes from transcriptomic data. This integration provides a more complete picture of the cellular response to stimuli or disease, linking specific enzymatic functions to global changes in the cellular landscape.

Computational Modeling of Enzyme-Substrate Interactions

Understanding the precise mechanism of how this compound interacts with the active site of β-ribosidase is crucial for designing more sensitive substrates and specific inhibitors. Computational modeling provides powerful in silico tools to investigate these enzyme-substrate interactions at an atomic level.

Methodologies such as molecular docking and molecular dynamics (MD) simulations are employed to predict the binding mode and affinity of the substrate within the enzyme's catalytic pocket.

Molecular Docking simulates the preferred orientation of the substrate when bound to the enzyme, helping to identify key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the complex.

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the enzyme-substrate complex over time. These simulations can reveal conformational changes in the enzyme that are essential for catalysis and can help to understand the entire catalytic cycle, from substrate binding to product release.

These computational approaches allow researchers to explore the structural basis for substrate specificity and enzymatic efficiency, guiding the rational design of new fluorogenic probes with enhanced properties.

Application in In Vivo Imaging and Sensing

The principle of generating a fluorescent signal upon enzymatic cleavage makes 4-methylumbelliferyl-based substrates attractive candidates for in vivo imaging and sensing. While direct in vivo imaging using this compound is an area for future exploration, studies with related compounds have demonstrated the powerful potential of this approach.

For example, intravital 2-photon microscopy has been used to visualize the distribution of 4-methylumbelliferone (4-MU) in the tissues of live animals. nih.gov In these studies, a non-fluorescent precursor was administered, which was then converted to the fluorescent 4-MU in vivo, allowing for real-time imaging of its accumulation in various organs, including the pancreas, lymph nodes, and adipose tissue. nih.gov This demonstrates that the fluorescent signal from the 4-methylumbelliferyl core can be detected within a complex living system. nih.gov

This capability opens the door to developing this compound as a specific probe for imaging β-ribosidase activity directly in tissues or even whole organisms. Such a tool would enable researchers to spatially and temporally map the activity of this enzyme, providing critical insights into biological processes where β-ribosidase plays a role, such as in specific metabolic pathways or in the life cycle of certain microorganisms.

Exploration of Biotechnological and Industrial Applications

The use of fluorogenic substrates like this compound extends into significant biotechnological and industrial applications, particularly in the field of microbiology. glycosynth.co.uk The detection of specific enzyme activities is a cornerstone of microbial identification.

A prominent example is the use of the related compound 4-methylumbelliferyl-β-D-glucuronide (MUG) for the rapid detection of Escherichia coli. thermofisher.commedchemexpress.com E. coli produces the enzyme β-glucuronidase, which cleaves MUG to produce a fluorescent signal, allowing for its specific and rapid identification in food and clinical samples. medchemexpress.com

This same principle can be applied using this compound to detect microorganisms that possess β-ribosidase activity. Potential applications include:

Diagnostic Microbiology : Developing rapid tests for the identification of pathogens based on their unique enzyme profiles.

Food and Environmental Monitoring : Screening for the presence of specific microorganisms in food, water, or environmental samples. glycosynth.co.uk

Enzyme Screening : High-throughput screening of microbial libraries to discover novel enzymes for industrial processes, such as biofuel production or bioremediation.

The simplicity and high sensitivity of fluorescence-based assays make these substrates ideal for automation and high-throughput applications, offering a significant advantage over traditional, more time-consuming microbiological methods. interchim.fr

Q & A

Basic Research Questions

Q. What are the standard methodologies for using 4-Methylumbelliferyl beta-D-ribofuranoside (4-MU-Ribofuranoside) in enzyme activity assays?

- Methodological Answer : 4-MU-Ribofuranoside is a fluorogenic substrate for β-D-ribofuranosidases. In assays, incubate the enzyme with 4-MU-Ribofuranoside in a buffer system (e.g., sodium acetate pH 4.6 with sodium 1-octanesulfonate for ionic stability ). Fluorescence emission (excitation ~360 nm, emission ~450 nm) is measured after enzymatic cleavage releases 4-methylumbelliferone. Include negative controls (substrate without enzyme) and calibrate with free 4-methylumbelliferone standards. Adjust reaction time to avoid substrate depletion .

Q. How do solvent polarity and pH influence fluorescence quantification in assays using 4-MU-Ribofuranoside?

- Methodological Answer : Fluorescence intensity of 4-methylumbelliferone is solvent-dependent. Polar solvents (e.g., aqueous buffers) enhance fluorescence, while hydrophobic environments (e.g., enzyme active sites) may quench it. Pre-validate assay conditions by comparing fluorescence in calibration curves across pH 4.0–7.0. For example, binding to lectins like Momordica charantia causes near-complete quenching, indicating hydrophobic binding pockets . Use fluorescence polarization to distinguish free vs. bound states .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data when using 4-MU-Ribofuranoside with novel glycosidases?

- Methodological Answer : Discrepancies may arise from enzyme inhibitors (e.g., residual salts) or non-specific binding. Perform competitive inhibition assays using lactose or other saccharides to confirm specificity . Use Michaelis-Menten kinetics with varying substrate concentrations (0.1–10× Km) and validate with Lineweaver-Burk plots. If fluorescence quenching occurs, employ equilibrium dialysis to measure binding constants independently .

Q. What strategies are effective for synthesizing 4-MU-Ribofuranoside derivatives to study substrate specificity?

- Methodological Answer : Modify the glycosyl donor (e.g., hepta-acetate-α-D-ribofuranosyl bromide) and couple it to 4-methylumbelliferone via phase-transfer catalysis. For example, react trimethylsilyl ethers of 4-methylumbelliferone with activated glycosyl donors in a two-phase system (water/dichloromethane) using tetrabutylammonium bromide as a catalyst . Purify derivatives using HPLC and confirm structures via NMR and mass spectrometry .

Q. How can thermodynamic parameters of enzyme-substrate interactions be determined using 4-MU-Ribofuranoside?

- Methodological Answer : Conduct fluorescence quenching studies at multiple temperatures (e.g., 15–35°C). Calculate association constants (Ka) via Scatchard plots and derive ΔH° and ΔS° using van’t Hoff analysis. For Momordica charantia lectin, Ka = 1.96 × 10⁴ M⁻¹ at 25°C, with ΔH° = -30 kJ/mol (exothermic) and ΔS° = -21 J/mol·K, indicating enthalpy-driven binding . Validate with isothermal titration calorimetry (ITC) for direct heat measurement.

Experimental Design & Validation

Q. What steps ensure reproducibility when adapting 4-MU-Ribofuranoside assays to high-throughput screening (HTS)?

- Methodological Answer :

- Optimize substrate concentration : Use Km values (typically 0.1–1 mM) to avoid signal saturation.

- Automate fluorescence detection : Use microplate readers with temperature control (25°C ± 0.5°C).

- Include internal standards : Add a reference fluorophore (e.g., quinine sulfate) to normalize plate-to-plate variability.

- Validate with known inhibitors : Test HTS hits with manual assays to exclude false positives .

Q. How can researchers differentiate between enzyme activation and non-specific hydrolysis in 4-MU-Ribofuranoside assays?

- Methodological Answer :

- Use mutant enzymes : Compare activity of wild-type vs. catalytically inactive mutants (e.g., active-site nucleophile mutants).

- Add chelating agents : EDTA eliminates metal-dependent non-specific hydrolysis.

- Monitor reaction progress : Non-specific hydrolysis shows linear kinetics, while enzymatic reactions follow exponential curves .

Data Interpretation & Troubleshooting

Q. Why might fluorescence intensity decrease over time in continuous assays with 4-MU-Ribofuranoside?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.